4-Octanone, 1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octanone, 1-phenyl- is an organic compound with the molecular formula C14H20O and a molecular weight of 204.3080 g/mol . It is also known by other names such as Octanophenone, n-Octanophenone, Caprylophenone, Heptyl phenyl ketone, and Ketone, heptyl phenyl . This compound is characterized by a phenyl group attached to the first carbon of an octanone chain.
Vorbereitungsmethoden
The synthesis of 4-Octanone, 1-phenyl- can be achieved through various methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
4-Octanone, 1-phenyl- has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Octanone, 1-phenyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of carboxylic acids . In reduction reactions, the compound accepts hydride ions from reducing agents, leading to the formation of alcohols . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
4-Octanone, 1-phenyl- can be compared with other similar compounds such as:
4-Heptanone, 1-phenyl-: This compound has a shorter carbon chain compared to 4-Octanone, 1-phenyl-, resulting in different physical and chemical properties.
4-Nonanone, 1-phenyl-: This compound has a longer carbon chain, which affects its reactivity and applications.
4-Decanone, 1-phenyl-: With an even longer carbon chain, this compound exhibits unique properties and uses in various fields.
The uniqueness of 4-Octanone, 1-phenyl- lies in its specific carbon chain length and the presence of a phenyl group, which influences its reactivity and applications in different scientific and industrial contexts .
Eigenschaften
CAS-Nummer |
78427-96-0 |
---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-phenyloctan-4-one |
InChI |
InChI=1S/C14H20O/c1-2-3-11-14(15)12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |
InChI-Schlüssel |
YIYCWJWUZUBPLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.